Cas no 92508-09-3 ((1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate)
![(1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate structure](https://fr.kuujia.com/scimg/cas/92508-09-3x500.png)
92508-09-3 structure
Nom du produit:(1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate
(1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate Propriétés chimiques et physiques
Nom et identifiant
-
- (1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate
- AKOS040752207
- Junceellin
- 92508-09-3
- Junceellonoid E
- (-)-Junceellin
- (-)-Junceellin A
- 868400-78-6
- [(1R,2S,3S,7S,8R,9R,10S,11S,13S,14R,17R)-2,9,10-Triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate
- 3aH-6,13a-Epoxybenzo(4,5)cyclodeca(1,2-b)furan-2(1H)-one, 7,8,9,13-tetrakis(acetyloxy)-4-chlorododecahydro-1,8a-dimethyl-5,12-bis(methylene)-, (1R,3aR,4S,6S,7S,8R,8aR,9S,12aS,13S,13aR)-
- [(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate
-
- Piscine à noyau: InChI=1S/C28H35ClO11/c1-11-9-10-18(35-14(4)30)27(8)19(11)23(37-16(6)32)28-13(3)26(34)39-24(28)20(29)12(2)21(40-28)22(36-15(5)31)25(27)38-17(7)33/h13,18-25H,1-2,9-10H2,3-8H3/t13-,18-,19+,20-,21+,22-,23-,24-,25-,27-,28+/m0/s1
- La clé Inchi: PXWWTSQKNXBHTK-YXTRQHIOSA-N
- Sourire: CC1C(=O)OC2C13C(C4C(=C)CCC(C4(C(C(C(O3)C(=C)C2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Propriétés calculées
- Qualité précise: 582.1867896g/mol
- Masse isotopique unique: 582.1867896g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 40
- Nombre de liaisons rotatives: 8
- Complexité: 1160
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 11
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.9
- Surface topologique des pôles: 141Ų
(1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate Littérature connexe
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
92508-09-3 ((1R,3aR,4S,6R,7R,8R,8aR,9S,12aS,13S)-4-chloro-1,8a-dimethyl-5,12-dimethylidene-2-oxotetradecahydro-3aH-6,13a-epoxybenzo[4,5]cyclodeca[1,2-b]furan-7,8,9,13-tetrayl tetraacetate) Produits connexes
- 1000576-81-7(<br>Methyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxy late)
- 885590-98-7(1,3-Dioxolane, 2-(2,3-difluoro-4-iodophenyl)-)
- 63468-94-0(2-(quinolin-3-yl)hydrazine hydrochloride)
- 2549030-55-7(2-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine)
- 2171859-62-2(tert-butyl 3-(chlorosulfonyl)methyl-2-ethylpyrrolidine-1-carboxylate)
- 2137446-96-7(2-Thiopheneacetic acid, 3-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-)
- 1805246-56-3(4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-5-methylpyridine)
- 2877650-04-7(N6-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}-N4,N4-dimethylpyrimidine-4,6-diamine)
- 1785512-61-9(1-[2-(4-Ethylphenyl)ethyl]cyclopropan-1-ol)
- 110860-60-1(Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)
Fournisseurs recommandés
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
